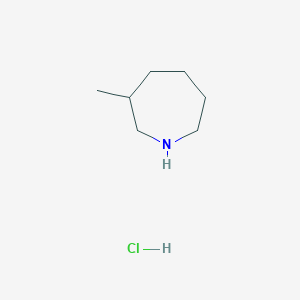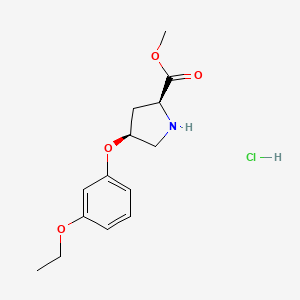
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Übersicht
Beschreibung
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile (TPMPC) is a heterocyclic compound belonging to the family of pyridine-2-carbonitrile derivatives. It is a colorless liquid at room temperature, with a molecular formula of C10H7F3NS and a molecular weight of 216.23 g/mol. TPMPC is a versatile and important building block in the synthesis of various organic compounds, and has been widely used in the pharmaceutical and agricultural industries.
Wirkmechanismus
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile is a versatile compound and its mechanism of action depends on the application. In medicinal chemistry, it can act as a ligand to form coordination compounds, which can bind to various biological molecules and modulate their activity. In organic synthesis, it can act as a catalyst to promote the formation of desired products.
Biochemische Und Physiologische Effekte
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile has not been tested for its biochemical and physiological effects. However, it is expected to have similar effects to other pyridine-2-carbonitrile derivatives, which have been reported to have anti-inflammatory, antimicrobial, and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile has several advantages for use in lab experiments. It is a relatively inexpensive and commercially available compound, and its synthesis is relatively straightforward. It is also a versatile compound, with potential applications in medicinal chemistry and organic synthesis. However, it is a relatively unstable compound, and its reaction with other compounds should be carefully monitored.
Zukünftige Richtungen
Given its potential applications in medicinal chemistry and organic synthesis, there are several potential future directions for research on 3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile. These include further studies on its mechanism of action, its biochemical and physiological effects, and the development of new synthetic methods for its use in the synthesis of bioactive compounds. Additionally, research could be conducted to explore its potential applications in other fields, such as materials science and nanotechnology.
Wissenschaftliche Forschungsanwendungen
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile has been widely used in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of various bioactive compounds, such as anti-tubercular agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a ligand for the synthesis of coordination compounds, and as a catalyst for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-2-4-11(5-3-9)20-13-6-10(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZCWKZNZRNWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)
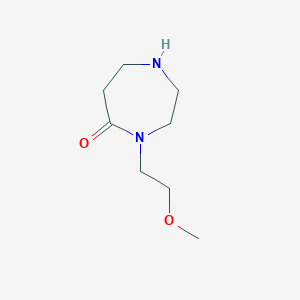
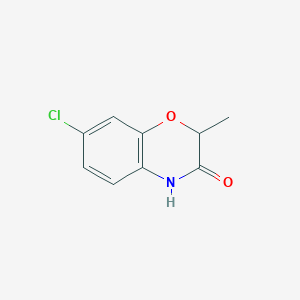
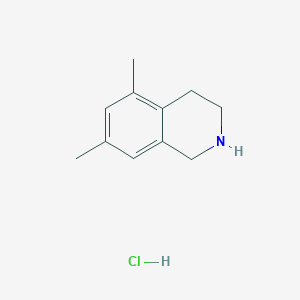
![6-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1430481.png)
![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1430482.png)

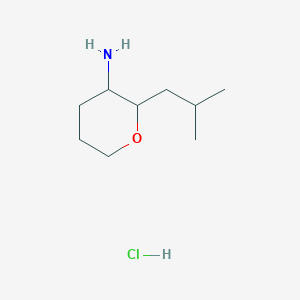
![2,8-Dioxaspiro[4.5]decan-1-one](/img/structure/B1430486.png)
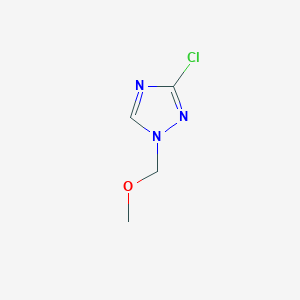
![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)
